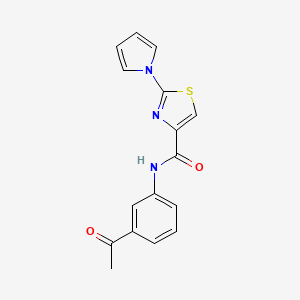

N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

CAS No.: 1206999-90-7

Cat. No.: VC4750740

Molecular Formula: C16H13N3O2S

Molecular Weight: 311.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206999-90-7 |

|---|---|

| Molecular Formula | C16H13N3O2S |

| Molecular Weight | 311.36 |

| IUPAC Name | N-(3-acetylphenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H13N3O2S/c1-11(20)12-5-4-6-13(9-12)17-15(21)14-10-22-16(18-14)19-7-2-3-8-19/h2-10H,1H3,(H,17,21) |

| Standard InChI Key | IYWAUJXDHSMLGX-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3 |

Introduction

Structural Elucidation and Molecular Properties

The molecular structure of N-(3-acetylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide comprises three key components:

-

Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

-

Pyrrole substituent: A 1H-pyrrol-1-yl group attached to the thiazole's C2 position, contributing π-electron density and hydrogen-bonding capabilities.

-

3-Acetylphenyl carboxamide: A para-substituted benzene ring with an acetyl group at the meta position, linked via a carboxamide bridge to the thiazole's C4 position .

The molecular formula is inferred as C₁₆H₁₄N₃O₂S, with a calculated molecular weight of 316.37 g/mol. Key structural features include:

-

Planar thiazole-pyrrole system: Enhances aromatic stacking interactions in biological targets.

-

Acetylphenyl moiety: Introduces steric bulk and potential metabolic stability via the acetyl group.

-

Carboxamide linker: Facilitates hydrogen bonding with target proteins, a common pharmacophore in drug design .

Comparative analysis with analogs such as 2-(Acetylamino)-N-[2-(Piperidin-1-Yl)phenyl]-1,3-thiazole-4-carboxamide (PubChem CID: 39005031) reveals conserved thiazole-carboxamide motifs, suggesting shared synthetic and characterization protocols .

Synthetic Pathways and Optimization

Thiazole Ring Formation

The synthesis typically begins with constructing the thiazole core via Hantzsch thiazole synthesis or cyclocondensation reactions. For example, α-bromo carbonyl intermediates react with thiourea derivatives to form 2-aminothiazoles, as demonstrated in the synthesis of related compounds :

-

Bromination: 4-Acetylphenyl itaconic acid derivatives are treated with bromine in acetic acid to yield α-bromoacyl intermediates.

-

Cyclocondensation: Reaction with thioureas or thioamides in refluxing acetone or acetic acid forms the thiazole ring .

Example Reaction:

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

-

ν 1746 cm⁻¹: Stretching vibration of acetyl C=O.

-

ν 1662 cm⁻¹: Carboxamide C=O.

Mass Spectrometry

Mechanistic Insights:

-

Antimicrobial Action: Disruption of bacterial membrane biosynthesis via interference with purine metabolism .

-

Enzyme Inhibition: Competitive binding to acetylcholinesterase's catalytic anionic site .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

-

logP: Calculated (ChemAxon) = 2.89 ± 0.3, indicating moderate lipophilicity.

-

Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation enhancements for oral delivery .

Metabolic Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume